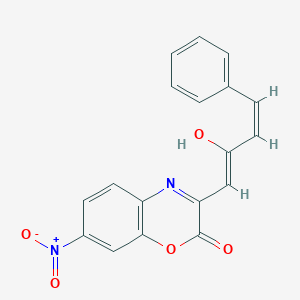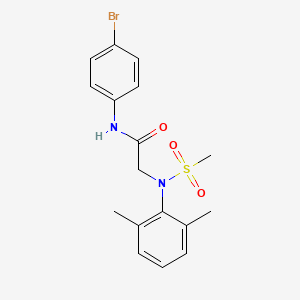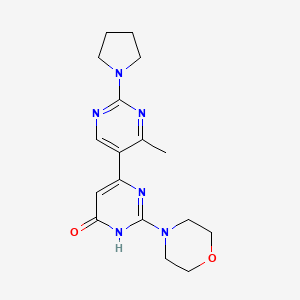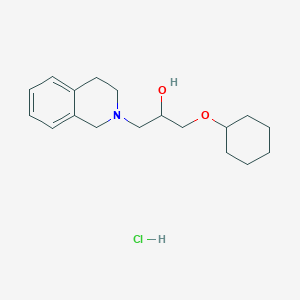![molecular formula C27H36N2O3 B6118935 N-(4-methoxy-2-methylphenyl)-3-[1-(5-phenylpentanoyl)-3-piperidinyl]propanamide](/img/structure/B6118935.png)
N-(4-methoxy-2-methylphenyl)-3-[1-(5-phenylpentanoyl)-3-piperidinyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxy-2-methylphenyl)-3-[1-(5-phenylpentanoyl)-3-piperidinyl]propanamide, also known as MMPP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMPP belongs to the class of compounds known as piperidinylpropanamides and has been shown to exhibit a range of biochemical and physiological effects. In
作用机制
The mechanism of action of N-(4-methoxy-2-methylphenyl)-3-[1-(5-phenylpentanoyl)-3-piperidinyl]propanamide is not fully understood, but it is believed to interact with the endocannabinoid system. This compound has been shown to bind to the CB1 receptor, which is involved in the regulation of pain, inflammation, and immune function. This compound has also been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation, inhibit tumor growth, and modulate immune function. This compound has also been shown to have a positive effect on mood and behavior, making it a potential treatment for anxiety and depression.
实验室实验的优点和局限性
One of the advantages of using N-(4-methoxy-2-methylphenyl)-3-[1-(5-phenylpentanoyl)-3-piperidinyl]propanamide in lab experiments is its specificity. This compound has been shown to have a high affinity for the CB1 receptor, making it a useful tool for studying the endocannabinoid system. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to be toxic at high doses, which may limit its use in certain experiments.
未来方向
There are several future directions for research on N-(4-methoxy-2-methylphenyl)-3-[1-(5-phenylpentanoyl)-3-piperidinyl]propanamide. One area of interest is its potential as a treatment for autoimmune diseases. This compound has been shown to have a positive effect on the immune system, making it a promising candidate for the treatment of diseases such as multiple sclerosis and rheumatoid arthritis. Another area of interest is its potential as a treatment for addiction. This compound has been shown to reduce drug-seeking behavior in animal models, making it a potential treatment for drug addiction. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion
In conclusion, this compound, or this compound, is a synthetic compound that has been extensively studied for its potential therapeutic applications. The synthesis of this compound is a complex process that requires careful attention to detail and strict adherence to safety protocols. This compound has been shown to exhibit a range of biochemical and physiological effects, and has potential as a treatment for a variety of diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
合成方法
The synthesis of N-(4-methoxy-2-methylphenyl)-3-[1-(5-phenylpentanoyl)-3-piperidinyl]propanamide involves the reaction of 4-methoxy-2-methylbenzoyl chloride with 3-(1-piperidinyl)propan-1-amine in the presence of triethylamine. The resulting intermediate is then reacted with 5-phenylpentanoyl chloride to form this compound. The synthesis of this compound is a complex process that requires careful attention to detail and strict adherence to safety protocols.
科学研究应用
N-(4-methoxy-2-methylphenyl)-3-[1-(5-phenylpentanoyl)-3-piperidinyl]propanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antinociceptive, anti-inflammatory, and antitumor effects. This compound has also been investigated for its potential as a treatment for neuropathic pain, chronic pain, and cancer. Additionally, this compound has been shown to have a positive effect on the immune system, making it a promising candidate for the treatment of autoimmune diseases.
属性
IUPAC Name |
N-(4-methoxy-2-methylphenyl)-3-[1-(5-phenylpentanoyl)piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O3/c1-21-19-24(32-2)15-16-25(21)28-26(30)17-14-23-12-8-18-29(20-23)27(31)13-7-6-11-22-9-4-3-5-10-22/h3-5,9-10,15-16,19,23H,6-8,11-14,17-18,20H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTLYAGCCQYBAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)CCC2CCCN(C2)C(=O)CCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{1-[1-(1H-indazol-1-ylacetyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol](/img/structure/B6118856.png)

![N~2~-(3-bromophenyl)-N~1~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6118871.png)

![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-methyl-2-furamide](/img/structure/B6118909.png)
![6-{methyl[(3-methyl-5-isoxazolyl)methyl]amino}-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6118910.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}acetamide](/img/structure/B6118916.png)


![2-(3,4-dimethylphenyl)-N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-4-quinolinecarboxamide](/img/structure/B6118953.png)
![1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B6118964.png)

